molecular formula C12H11N3O4S B11299823 Methyl 5-[(4-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate

Methyl 5-[(4-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B11299823
M. Wt: 293.30 g/mol
InChI Key: NRWLXGGFDOFTTR-UHFFFAOYSA-N
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Description

Methyl 5-[(4-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(4-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of 4-methoxybenzoyl chloride with 5-amino-1,2,3-thiadiazole-4-carboxylic acid methyl ester. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(4-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a suitable catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Methyl 5-[(4-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-[(4-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-methoxybenzoyl)amino]benzoate
  • 5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid
  • 2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate

Uniqueness

Methyl 5-[(4-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C12H11N3O4S

Molecular Weight

293.30 g/mol

IUPAC Name

methyl 5-[(4-methoxybenzoyl)amino]thiadiazole-4-carboxylate

InChI

InChI=1S/C12H11N3O4S/c1-18-8-5-3-7(4-6-8)10(16)13-11-9(12(17)19-2)14-15-20-11/h3-6H,1-2H3,(H,13,16)

InChI Key

NRWLXGGFDOFTTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(N=NS2)C(=O)OC

Origin of Product

United States

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